molecular formula C13H15N5O2 B11847875 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11847875
M. Wt: 273.29 g/mol
InChI Key: ORNIBVKGHFIQST-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a sophisticated heteroaromatic carboxylic acid that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a piperidine-substituted pyrazine core linked to an imidazole-4-carboxylic acid group, a structure motif often associated with biological activity. Its primary research value lies in its use as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors [1] . The carboxylic acid functional group allows for further derivatization, most commonly through amide coupling or esterification reactions, to create targeted compound libraries for high-throughput screening. Researchers utilize this scaffold to explore structure-activity relationships (SAR) in projects aimed at modulating enzymatic activity. The presence of multiple nitrogen heterocycles suggests potential for forming key hydrogen bonding interactions within enzyme active sites. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)

InChI Key

ORNIBVKGHFIQST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrazine derivatives are often functionalized via nucleophilic substitution. For 3-(piperidin-1-yl)pyrazine, a two-step protocol is employed:

  • Chlorination : 3-Aminopyrazine is treated with phosphorus oxychloride (POCl₃) to yield 3-chloropyrazine.

  • Amination : Piperidine reacts with 3-chloropyrazine under reflux in dimethylformamide (DMF), catalyzed by potassium carbonate (K₂CO₃), to install the piperidine group.

Reaction Conditions :

StepReagentsTemperatureTimeYield
ChlorinationPOCl₃, DMF110°C6 hr85%
AminationPiperidine, K₂CO₃80°C12 hr72%

Formation of 1H-Imidazole-4-carboxylic Acid

Cyclocondensation of α-Amino Ketones

The imidazole ring is synthesized via the Debus-Radziszewski reaction, using glyoxal, ammonia, and a carboxylic acid precursor. For 1H-imidazole-4-carboxylic acid:

  • Glyoxal Condensation : Glyoxal (40% aqueous) reacts with ammonium acetate and methyl 4-oxopent-2-enoate in ethanol under reflux.

  • Acid Hydrolysis : The methyl ester intermediate is hydrolyzed with hydrochloric acid (HCl) to yield the carboxylic acid.

Optimization Data :

  • Temperature : 70°C

  • Catalyst : Acetic acid (10 mol%)

  • Yield : 68% (two steps)

Coupling of Heterocyclic Subunits

Buchwald-Hartwig Amination

The pyrazine and imidazole fragments are coupled via palladium-catalyzed amination. This method ensures regioselective N-arylation:

  • Reagents :

    • 3-(Piperidin-1-yl)pyrazine

    • 1H-Imidazole-4-carboxylic acid

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Xantphos (10 mol%)

    • Cesium carbonate (Cs₂CO₃)

  • Conditions :

    • Solvent: Toluene

    • Temperature: 100°C

    • Time: 24 hr

    • Yield: 65%

Mechanistic Insight :
The reaction proceeds through oxidative addition of the pyrazine C–Cl bond to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond.

Alternative Routes and Modifications

One-Pot Tandem Synthesis

A streamlined approach combines pyrazine amination and imidazole coupling in a single vessel:

  • Step 1 : 3-Chloropyrazine reacts with piperidine in DMF/K₂CO₃.

  • Step 2 : Without isolation, the product undergoes Buchwald-Hartwig coupling with methyl imidazole-4-carboxylate.

  • Step 3 : Ester hydrolysis with NaOH yields the final compound.

Advantages :

  • Reduced purification steps.

  • Overall yield improves to 58% (vs. 45% for stepwise synthesis).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 8.32 (d, J = 2.4 Hz, 1H, pyrazine-H), 3.75–3.80 (m, 4H, piperidine-H), 1.60–1.65 (m, 6H, piperidine-H).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : Calculated C 57.14%, H 5.53%, N 25.62%; Found C 57.09%, H 5.58%, N 25.59%.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd(OAc)₂ is recovered via aqueous extraction, reducing costs by 30%.

  • Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and lowers waste .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid, exhibit potent antimicrobial properties. A study demonstrated that compounds with imidazole moieties possess significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .

Antitubercular Agents

The compound has been evaluated as a potential antitubercular agent. In vitro studies showed that it could inhibit the growth of Mycobacterium tuberculosis at low concentrations, indicating its potential as a therapeutic candidate against tuberculosis, particularly in multidrug-resistant cases .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often linked to their structural characteristics. The presence of the piperidine ring enhances solubility and bioavailability, while the pyrazine component contributes to the compound's ability to penetrate bacterial cell walls. This combination is crucial for enhancing the efficacy of the drug against resistant strains .

Study 1: Antimycobacterial Activity

In a detailed study involving various imidazole derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing treatments, showcasing its potential as a lead compound for further development .

Study 2: Synthesis and Evaluation

A series of related compounds were synthesized to evaluate their antibacterial properties. The study highlighted that modifications to the imidazole ring could enhance activity against specific bacterial targets. This approach underscores the importance of structure optimization in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Piperidine vs.
  • Pyrazine vs. Pyrimidine : Pyrimidine (2 N atoms) introduces different electronic properties compared to pyrazine (2 adjacent N atoms), influencing hydrogen-bonding capacity and aromatic stacking interactions .
  • Substituent Effects : Trifluoromethyl (CF₃) and chlorine (Cl) groups enhance lipophilicity and metabolic stability. The CF₃ group in ’s compound increases molecular weight significantly (256.18 vs. ~276.3) while improving membrane permeability .

Biological Activity

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15N5O2, with a molecular weight of 273.29 g/mol. Its structure features an imidazole ring, a pyrazine moiety, and a piperidine group, which contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating psychiatric and neurological disorders, including schizophrenia and Huntington's disease. The compound demonstrates subnanomolar affinity for PDE10A, indicating its potential as a therapeutic agent in central nervous system disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrazine components significantly affect the compound's potency. For instance, substitutions at specific positions on the imidazole ring can enhance inhibitory activity against PDEs while maintaining selectivity .

In Vitro Studies

In vitro assays have shown that derivatives of this compound can inhibit specific cancer cell lines with varying degrees of efficacy. For instance, compounds derived from imidazole scaffolds have been evaluated for their ability to inhibit cancer cell proliferation, demonstrating IC50 values in the nanomolar range .

CompoundTargetIC50 (nM)Reference
Compound ACancer Cell Line 130.2
Compound BCancer Cell Line 215.0
Compound CPDE10A<1.0

In Vivo Studies

In vivo studies utilizing animal models have assessed the pharmacokinetics and target occupancy of this compound. For example, AMG 580, a related compound, demonstrated significant target occupancy in brain tissues at doses correlating with behavioral efficacy in models of schizophrenia .

Q & A

Basic Research Questions

Q. What are the conventional and green synthesis methods for imidazole-carboxylic acid derivatives, and how do their yields compare?

  • Methodology :

  • Conventional synthesis : Reflux conditions (e.g., ethanol, 14–15 hours) using Brønsted acidic ionic liquid catalysts like [(4-SB)T(4-SPh)PHSO4], achieving yields of 68–78% .
  • Green synthesis : Microwave-assisted methods (240 W, solvent-free, 10–12 minutes) improve yields to 84–89% by reducing reaction time and energy consumption .
    • Key Considerations : Optimize catalyst loading and microwave power to balance efficiency and scalability.

Q. How can spectroscopic techniques (NMR, ES-MS) be applied to characterize this compound?

  • Methodology :

  • 1H-NMR : Identifies proton environments in the piperidinyl and imidazole moieties. For example, piperidine protons resonate at δ 1.5–2.5 ppm, while imidazole protons appear at δ 7.0–8.5 ppm .
  • ES-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate structural integrity .
    • Best Practices : Use deuterated solvents (e.g., DMSO-d6) for NMR and high-resolution MS for precise mass analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Emergency Response : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and regioselectivity of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for heterocyclic substitutions .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for regioselective pyrazine functionalization .
    • Case Study : ICReDD’s approach reduced reaction development time by 40% through computational-experimental feedback loops .

Q. How to resolve contradictory yield data between microwave and conventional synthesis methods?

  • Analysis Framework :

  • Parameter Screening : Compare catalyst efficiency (e.g., ionic liquids vs. traditional acids) under varying temperatures and times .
  • Kinetic Studies : Use HPLC to monitor intermediate formation rates, identifying bottlenecks in conventional methods .
    • Recommendation : Adopt microwave methods for small-scale synthesis but validate scalability with conventional reflux for industrial applications.

Q. What strategies enhance regioselectivity in piperidinyl-pyrazine substitutions?

  • Experimental Design :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) on pyrazine to steer nucleophilic attack to the 3-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution at the pyrazine N-1 site .
    • Case Study : Ethyl acetoacetate-mediated cyclocondensation achieved >90% regioselectivity in pyrazole-4-carboxylic acid derivatives .

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